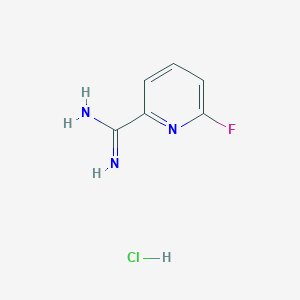

6-Fluoropicolinimidamide hydrochloride

Description

6-Fluoropicolinimidamide hydrochloride is a fluorinated derivative of a picolinimidamide (B1582038). While specific research on this particular compound is not extensively documented in publicly available literature, its structural features place it at the intersection of several important areas of chemical science, including medicinal chemistry and materials science. The incorporation of a fluorine atom onto the pyridine (B92270) ring is a key structural modification that is known to significantly alter the physicochemical properties of organic molecules.

Below are the fundamental properties of this compound:

| Property | Value |

| CAS Number | 1179360-39-4 |

| Molecular Formula | C₆H₇ClFN₃ |

| Molecular Weight | 175.59 g/mol |

| Synonyms | 6-fluoropyridine-2-carboximidamide,hydrochloride |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and are found in a vast array of natural products, pharmaceuticals, and agrochemicals. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a particularly prevalent scaffold in bioactive compounds.

The introduction of a fluorine atom into a pyridine ring can have profound effects on the molecule's properties. researchgate.net Due to fluorine's high electronegativity and small size, its substitution can influence:

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the in vivo half-life of a drug candidate. researchgate.net

Binding Affinity: Fluorine can alter the electronic distribution of a molecule, potentially enhancing its binding affinity to target proteins and enzymes through various non-covalent interactions. researchgate.net

Lipophilicity: The addition of fluorine can increase a molecule's lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Picolinimidamides, characterized by a carboximidamide group on a pyridine ring, are of interest as they contain multiple hydrogen bond donors and acceptors, making them potential building blocks for supramolecular assemblies and for interaction with biological targets. The combination of a fluorinated pyridine ring and an imidamide functional group suggests that this compound is a compound of interest for the development of novel functional molecules.

The primary rationale for investigating a compound like this compound stems from the established importance of fluorinated heterocycles in medicinal chemistry. eurekaselect.comnih.gov The specific substitution pattern of this molecule—a fluorine atom at the 6-position and an imidamide group at the 2-position of the pyridine ring—could be designed to probe specific biological activities.

For instance, fluorinated compounds have been successfully developed as mechanism-based enzyme inhibitors. eurekaselect.com The strong electron-withdrawing nature of the fluorine atom can influence the reactivity of the imidamide group, potentially making it a key feature for interaction with an enzyme's active site. Furthermore, the amidine group is a known pharmacophore in various therapeutic agents, recognized for its ability to participate in hydrogen bonding and salt-bridge interactions.

A comprehensive review of the scientific literature reveals a significant gap in the specific investigation of this compound. While there are numerous studies on the synthesis and application of fluorinated pyridines and related heterocyclic systems, dedicated research articles detailing the synthesis, characterization, and application of this particular compound are scarce. mdpi.comnih.gov

The lack of published data presents a clear research gap. Future investigations could focus on:

Developing and optimizing synthetic routes to this compound.

Thoroughly characterizing the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Evaluating its potential in areas such as medicinal chemistry (e.g., as an enzyme inhibitor or a scaffold for new drug candidates) and materials science.

Structure

3D Structure of Parent

Properties

CAS No. |

1179360-39-4 |

|---|---|

Molecular Formula |

C6H7ClFN3 |

Molecular Weight |

175.59 g/mol |

IUPAC Name |

6-fluoropyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C6H6FN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H |

InChI Key |

TYSLZTKLSLMUJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(=N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoropicolinimidamide Hydrochloride and Its Derivatives

Strategies for the Preparation of 6-Fluoropicolinimidamide Hydrochloride

The preparation of this compound is centered on the synthesis of its core structure, which can be achieved through various established chemical pathways. The most common and direct precursor for the synthesis of aromatic and heteroaromatic amidines is the corresponding nitrile.

Precursor Synthesis and Functionalization Pathways

The primary precursor for the synthesis of 6-fluoropicolinimidamide is 6-fluoropicolinonitrile. bldpharm.comossila.com This starting material is a pyridine (B92270) derivative substituted with a fluorine atom at the 6-position and a nitrile group at the 2-position. The synthesis of this precursor itself can be achieved through various methods, including nucleophilic aromatic substitution reactions on appropriately substituted pyridine rings.

Once 6-fluoropicolinonitrile is obtained, the principal functionalization pathway to form the imidamide is the Pinner reaction. wikipedia.orgdrugfuture.comsemanticscholar.org This classical method involves the treatment of the nitrile with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride. This reaction forms an intermediate imino ester hydrochloride, often referred to as a Pinner salt. wikipedia.orgdrugfuture.com Subsequent treatment of this intermediate with ammonia (B1221849) results in the formation of the desired amidine hydrochloride. researchgate.nettubitak.gov.tr

An alternative pathway involves the conversion of the nitrile to a thioamide, which can then be converted to a thioimidate. Reaction of the thioimidate with ammonium (B1175870) acetate (B1210297) can also yield the desired amidine. tandfonline.com Another approach is the direct reaction of the nitrile with amines, which can be catalyzed by various reagents, including copper salts. tandfonline.com

A plausible synthetic pathway is outlined below:

Formation of the Pinner Salt: 6-Fluoropicolinonitrile is reacted with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas. This reaction is typically carried out at low temperatures to form the ethyl 6-fluoropicolinimidate hydrochloride.

Ammonolysis: The resulting Pinner salt is then reacted with ammonia, usually in an alcoholic solution, to displace the ethoxy group and form this compound.

A summary of potential precursor functionalization pathways is provided in the table below.

| Precursor | Reagents | Intermediate | Product | Reference |

| 6-Fluoropicolinonitrile | 1. HCl, Ethanol2. Ammonia | Ethyl 6-fluoropicolinimidate | This compound | wikipedia.orgdrugfuture.com |

| 6-Fluoropicolinonitrile | 1. H₂S, Et₃N2. MeI3. NH₄OAc | Thioimidate | This compound | tandfonline.com |

| 6-Fluoropicolinonitrile | Hydroxylamine, then hydrogenation | Amidoxime | 6-Fluoropicolinimidamide | tandfonline.com |

| 6-Fluoropicolinamide | Dehydrating agent (e.g., P₂O₅), then Pinner-type reaction | Nitrile | This compound |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the Pinner reaction, key parameters to control include temperature, reaction time, and the exclusion of moisture. The formation of the imino ester hydrochloride is typically performed at low temperatures (0-5 °C) to prevent the formation of side products. tubitak.gov.tr The subsequent ammonolysis is also often carried out at controlled temperatures to ensure complete reaction and minimize degradation. The use of a significant excess of ammonia is common to drive the reaction to completion.

In modern catalytic approaches for amidine synthesis, the choice of catalyst, ligand, base, and solvent are critical for optimization. For instance, in copper-catalyzed amination of nitriles, parameters such as the copper salt (e.g., CuCl), ligand (e.g., 2,2'-bipyridine), base (e.g., Cs₂CO₃), and solvent (e.g., TFE or DMSO) are systematically varied to achieve the highest possible yield. mdpi.com Reaction temperature and time are also important variables, with reactions often being heated to around 100 °C for several hours. mdpi.com

The table below illustrates hypothetical optimization parameters for a generic Pinner reaction synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition (Hypothetical) |

| Temperature (Pinner Salt Formation) | -10 °C | 0 °C | 10 °C | 0 °C |

| Solvent | Diethyl Ether | Chloroform | Dioxane | Chloroform |

| Ammonia Source | Gaseous NH₃ | NH₃ in EtOH | NH₄Cl | NH₃ in EtOH |

| Reaction Time (Ammonolysis) | 4 hours | 8 hours | 12 hours | 8 hours |

| Yield | 55% | 75% | 60% | >75% |

Isolation and Purification Techniques for Research Applications

The isolation of this compound from the reaction mixture typically involves filtration to collect the crude product, which often precipitates from the reaction medium. tubitak.gov.tr As a salt, it is generally insoluble in nonpolar organic solvents, which can be used to wash away unreacted starting materials and nonpolar impurities.

For research applications requiring high purity, recrystallization is a common purification technique. The choice of solvent system for recrystallization is critical. Often, a polar solvent in which the salt is soluble at elevated temperatures but less soluble at room temperature or below is used. researchgate.net Common solvents for recrystallizing hydrochloride salts include ethanol, isopropanol, or mixtures of these with ethers like diethyl ether to induce precipitation. researchgate.net

In some cases, impurities such as ammonium chloride may co-precipitate with the product, especially in syntheses involving the Pinner reaction. google.com Specialized purification methods, such as treatment with a sodium or potassium alkoxide to precipitate sodium or potassium chloride, followed by adsorption of remaining impurities on molecular sieves or macroporous resins, can be employed to obtain high-purity amidine hydrochloride. google.com Column chromatography on silica (B1680970) or alumina (B75360) gel is generally less effective for the purification of highly polar salts but may be used in some instances with appropriate mobile phases. researchgate.net

Novel Synthetic Routes and Method Development

Recent advances in organic synthesis have led to the development of more efficient and selective methods for the preparation of amidines, which could be applied to the synthesis of this compound.

Development of Efficient and Selective Synthesis Protocols

Modern synthetic protocols for amidines often focus on transition metal-catalyzed reactions, which can offer milder reaction conditions and broader substrate scope compared to classical methods. Palladium-catalyzed N-arylation of amidines and isocyanide insertion reactions are examples of such developments. organic-chemistry.orgnih.gov Nickel(0) catalysts have also been shown to be effective in the synthesis of amidines from N-heterocyclic nitriles under mild conditions. acs.org

Multicomponent reactions (MCRs) represent another efficient approach, allowing for the synthesis of complex molecules in a single step from three or more reactants. Iodine-catalyzed three-component coupling of isocyanides, aldehydes, and amines is a notable example that produces α-amino amidines with high atom economy. nih.gov While not directly applicable to the synthesis of the unsubstituted 6-fluoropicolinimidamide, these methods could be adapted for the synthesis of its N-substituted derivatives.

The table below summarizes some novel synthetic approaches for amidines.

| Method | Catalyst/Reagent | Precursors | Advantages | Reference |

| Copper-Catalyzed Amination of Nitriles | CuCl, 2,2'-bipyridine | Nitrile, Amine | Good to excellent yields, sustainable | mdpi.com |

| Palladium-Catalyzed Isocyanide Insertion | Palladium-diphosphine | Aryl halide, Isocyanide, Amine | High chemoselectivity, forms complex amidines | nih.gov |

| Nickel(0)-Catalyzed Amidine Synthesis | Ni(0) complex | N-heterocyclic nitrile, Amine | Mild conditions, atom-economical | acs.org |

| Iodine-Catalyzed Multicomponent Reaction | Molecular Iodine | Isocyanide, Aldehyde, Amine | High atom economy, wide substrate scope | nih.gov |

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound would focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. One area of focus is the replacement of hazardous solvents with greener alternatives. For example, the use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent in copper-catalyzed amidine synthesis has been reported as a more sustainable option. mdpi.com

Catalytic methods, by their nature, are often greener than stoichiometric reactions as they reduce the amount of waste generated. The development of reusable catalysts would further enhance the green credentials of these synthetic routes. Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. organic-chemistry.org

Furthermore, designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. Multicomponent reactions are particularly advantageous in this regard. nih.gov The direct catalytic addition of amines to nitriles is also more atom-economical than the multi-step Pinner reaction.

Derivatization Strategies for 6-Fluoropicolinimidamide Scaffolds

The 6-fluoropicolinimidamide scaffold serves as a versatile platform for the development of complex molecules due to the presence of multiple reactive sites. Derivatization strategies can be broadly categorized into transformations involving the imidamide functionality and modifications occurring at the pyridine ring. These approaches allow for the systematic alteration of the compound's steric and electronic properties, enabling the synthesis of a diverse library of analogues.

Chemical Transformations at the Imidamide Functionality

The imidamide group, also known as an amidine, possesses two nitrogen atoms that can participate in various chemical reactions, including N-alkylation, N-acylation, and cyclization reactions to form novel heterocyclic systems.

N-Alkylation and N-Acylation: The nitrogen atoms of the imidamide moiety can be subjected to alkylation or acylation to introduce a range of substituents. While direct alkylation can sometimes lead to mixtures of products, selective monoalkylation can be achieved under controlled reaction conditions. rsc.orgrsc.org Acylation, typically using acyl chlorides or anhydrides, allows for the introduction of various acyl groups, which can serve as protecting groups or modulate the compound's biological activity. nih.govresearchgate.netrsc.org These reactions are fundamental for exploring structure-activity relationships by modifying the polarity and hydrogen-bonding capabilities of the imidamide group.

Cyclization Reactions: The imidamide functionality is a valuable precursor for the synthesis of nitrogen-containing heterocycles. These transformations typically involve the reaction of both nitrogen atoms with a suitable dielectrophilic reagent.

Triazole and Tetrazole Formation: Amidines are well-established precursors for the synthesis of tetrazoles and triazoles, which are considered bioisosteres of carboxylic acids and amides. nih.govnih.govresearchgate.net The reaction of picolinimidamide (B1582038) derivatives with reagents like sodium azide (B81097) can lead to the formation of tetrazole rings. acs.orgorganic-chemistry.org For instance, the reaction with aryldiazonium salts followed by oxidative cyclization provides a route to 2,5-disubstituted tetrazoles. organic-chemistry.org Similarly, various synthetic routes are available for constructing 1,2,4-triazole (B32235) rings from amidine precursors. mdpi.comchemistryjournal.net

| Transformation Type | Reagents and Conditions | Resulting Structure | Reference |

|---|---|---|---|

| N-Sulfonylation | Sulfonyl chlorides in the presence of a base. | Forms N-sulfonyl-carboximidamides. | nih.gov |

| Tetrazole Synthesis | Reaction with FSO₂N₃ in a weak basic aqueous system at room temperature. | Rapidly transforms the imidamide into a tetrazole ring. | acs.org |

| Tetrazole Synthesis (alternative) | Reaction with aryldiazonium salts followed by oxidative ring closure with I₂/KI. | Yields 2,5-disubstituted tetrazoles under mild conditions. | organic-chemistry.org |

| Imidazolidin-4-one Ring Formation | Reaction of related picolinamides with ketones following treatment with 1,3-propanesultone. | Leads to the formation of novel heterocyclic salts. | mdpi.com |

Modifications on the Pyridine Ring

The fluorine atom at the 6-position of the pyridine ring is a key site for modification. Its strong electron-withdrawing nature activates the C6 position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a straightforward method for introducing diverse functional groups onto the pyridine core.

The efficiency of the SNAr reaction is influenced by the nature of the nucleophile and the reaction conditions. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to generate libraries of 6-substituted picolinimidamide derivatives. For example, the reaction with primary or secondary lithium amides can provide the corresponding 6-aminopyridine derivatives under mild, transition-metal-free conditions. researchgate.net This strategy is particularly valuable for late-stage functionalization in medicinal chemistry programs.

| Nucleophile | Typical Reagents | Product Class | Reference |

|---|---|---|---|

| Amines (Primary/Secondary) | R¹R²NH, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, DMF) | 6-(Amino)picolinimidamides | researchgate.net |

| Alcohols | ROH, Base (e.g., NaH) | 6-(Alkoxy)picolinimidamides | researchgate.net |

| Thiols | RSH, Base (e.g., NaH) | 6-(Thioether)picolinimidamides | researchgate.net |

Synthesis of Polyfunctionalized Derivatives

The synthesis of polyfunctionalized derivatives of this compound involves a combination of the derivatization strategies discussed above. By strategically sequencing reactions at the imidamide functionality and the pyridine ring, complex molecules with multiple points of diversity can be constructed.

For example, a synthetic route could begin with a cyclization reaction at the imidamide group to form a tetrazole ring. The resulting 6-fluoro-2-(tetrazol-5-yl)pyridine could then undergo a nucleophilic aromatic substitution reaction to replace the fluorine atom with various amine or alkoxy groups. Alternatively, the SNAr reaction could be performed first, introducing a substituent at the 6-position, followed by modification of the imidamide group. The choice of synthetic route may depend on the compatibility of the functional groups with the required reaction conditions.

Mechanistic Investigations of Reactions Involving 6 Fluoropicolinimidamide Hydrochloride

Elucidation of Reaction Pathways and Intermediates

No studies detailing the nucleophilic or electrophilic reactivity of 6-Fluoropicolinimidamide hydrochloride, its reaction pathways, or the intermediates formed were found.

Information regarding investigations into proton transfer and tautomerism specific to this compound is not available in the surveyed literature.

There are no available studies that identify the rate-determining steps in reactions where this compound acts as a reactant.

Kinetic and Thermodynamic Studies

No literature containing kinetic data, such as the determination of reaction rates or the influence of parameters like temperature and concentration on reactions involving this compound, could be retrieved.

There is no available research that includes the calculation of activation energy or the analysis of transition states for reactions with this compound.

Catalytic Approaches in Transformations of this compound

Catalysis offers a powerful tool for the selective transformation of functional groups within molecules like this compound. Both acid-base catalysis and transition metal catalysis are pivotal in activating and functionalizing related heterocyclic structures.

Acid-base catalysis is fundamental in reactions involving amide and amidine functionalities. The nitrogen atoms in the this compound molecule can act as either proton acceptors or donors, influencing the reaction pathways.

Protonation and Activation: In acidic media, the nitrogen atoms of the imidamide group or the pyridine (B92270) ring can be protonated. This protonation increases the electrophilicity of the carbon atoms, rendering the molecule more susceptible to nucleophilic attack. This is a common activation strategy in the hydrolysis of related picolinamide (B142947) derivatives.

Deprotonation and Nucleophilicity: In the presence of a base, the N-H protons of the imidamide group can be abstracted, generating a highly nucleophilic anionic species. This anion can then participate in various substitution or coupling reactions. The acidity of these protons is influenced by the electron-withdrawing effect of the 6-fluoro substituent on the pyridine ring.

Research on the hydrolysis of picolinate (B1231196) esters, which share the picolinyl core, demonstrates that different catalytic mechanisms can operate depending on the pH and the presence of metal ions. For instance, at low pH, a metal ion-promoted water-catalyzed reaction can occur, while at higher pH, a metal ion-promoted hydroxide-catalyzed pathway becomes dominant researchgate.net. These principles can be extrapolated to understand how the imidamide group of this compound might be hydrolyzed or transformed under varying pH conditions.

Table 1: Potential Acid-Base Catalyzed Reactions and Mechanistic Roles

| Catalyst Type | Role of Catalyst | Potential Transformation of 6-Fluoropicolinimidamide Moiety |

| Acid (H+) | Protonates ring or imidamide nitrogen atoms, increasing electrophilicity of the adjacent carbon. | Hydrolysis to 6-fluoropicolinamide, addition of nucleophiles. |

| Base (OH-) | Deprotonates N-H of the imidamide group, increasing its nucleophilicity. | N-alkylation, N-arylation, condensation reactions. |

This table is based on general principles of acid-base catalysis applied to the functional groups present in the target molecule.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. uva.esmdpi.com The pyridine ring and the imidamide group in this compound offer potential coordination sites for transition metals, facilitating a range of functionalization reactions.

C-H Bond Functionalization: The pyridine ring contains several C-H bonds that could be targeted for functionalization. Palladium catalysis, in particular, is widely used for the direct arylation, vinylation, and alkylation of heteroaromatic C-H bonds. nih.gov The imidamide group could potentially act as a directing group, guiding the metal catalyst to a specific C-H bond (ortho to the nitrogen atom) to ensure regioselectivity. nih.govresearchgate.net The general mechanism for such a process often involves a Pd(0)/Pd(II) catalytic cycle. nih.gov

Cross-Coupling Reactions: The fluorine atom at the 6-position could potentially participate in cross-coupling reactions, although C-F bond activation is typically more challenging than that of other carbon-halogen bonds. More commonly, the core structure could be modified to include other halides (e.g., Br, I) that are more amenable to classic cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. uva.es

N-Functionalization: The N-H bonds of the imidamide group are prime targets for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-alkyl bonds. Palladium and copper complexes are frequently used catalysts for such transformations. The mechanism often involves the formation of a metal-amido intermediate. berkeley.edu

Table 2: Potential Transition Metal-Catalyzed Functionalizations

| Reaction Type | Catalyst System (Example) | Target Site on Molecule | Potential Product Class |

| Direct C-H Arylation | Pd(OAc)₂, Ligand | C-H bonds on the pyridine ring (potentially directed by the imidamide group) | Aryl-substituted 6-fluoropicolinimidamide derivatives |

| N-Arylation (Buchwald-Hartwig) | Pd₂(dba)₃, Ligand, Base | N-H bonds of the imidamide group | N-Aryl-6-fluoropicolinimidamide derivatives |

| Hirao Reaction | Pd(OAc)₂, Ligand | A modified structure with a halide (e.g., 6-bromo) | Organophosphorus compounds derived from the picolinimidamide (B1582038) scaffold |

This table outlines plausible catalytic reactions based on the functional groups of this compound and established catalytic methods. mdpi.com

While direct experimental data on this compound is limited, the established reactivity of pyridines, amides, and amidines in catalytic systems provides a strong foundation for predicting its behavior and designing synthetic strategies for its further functionalization.

Computational and Theoretical Studies on 6 Fluoropicolinimidamide Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule at the electronic level. For 6-Fluoropicolinimidamide hydrochloride, these methods can elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Descriptors

The electronic character of this compound is largely dictated by the interplay between the pyridine (B92270) ring, the imidamide functional group, and the electron-withdrawing fluorine atom. The distribution of electrons and the nature of the frontier molecular orbitals (HOMO and LUMO) are key determinants of its reactivity.

The fluorine atom at the 6-position is expected to exert a significant inductive effect, withdrawing electron density from the pyridine ring. This effect would lower the energy of both the HOMO and LUMO. A lower HOMO energy suggests a reduced propensity to donate electrons, while a lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The nitrogen atoms in the pyridine ring and the imidamide group would possess high negative charge density, marking them as potential sites for electrophilic interaction.

Table 1: Predicted Electronic Properties of this compound This table presents hypothetical values based on theoretical calculations for similar aromatic amides and fluorinated heterocycles.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates moderate electron-donating capability. |

| LUMO Energy | -1.2 eV | Suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | Reflects kinetic stability. |

Spectroscopic Property Predictions Relevant to Structural Elucidation

Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which are invaluable for structural confirmation.

For this compound, ¹H NMR predictions would show distinct signals for the protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing fluorine atom. The protons on the imidamide group would also have characteristic shifts. In ¹³C NMR, the carbon atom bonded to the fluorine would exhibit a large chemical shift and a significant C-F coupling constant.

Vibrational frequency calculations can predict the infrared (IR) spectrum. Key vibrational modes would include the C-F stretch, N-H stretches of the imidamide group, and the characteristic ring vibrations of the pyridine core.

Table 2: Predicted Spectroscopic Data for this compound These are representative values and would require experimental verification.

| Nucleus | Predicted Chemical Shift (ppm) | Key Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|---|

| ¹H (Pyridine) | 7.0 - 8.5 | C-F Stretch | 1250 - 1300 |

| ¹³C (C-F) | 160 - 165 | N-H Stretch | 3200 - 3400 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules, including their conformational preferences and reaction pathways.

Conformational Analysis and Molecular Dynamics

The primary conformational flexibility in this compound lies in the rotation around the C-C bond connecting the pyridine ring and the imidamide group. Conformational analysis would likely reveal a planar or near-planar arrangement to be the most stable, maximizing conjugation between the ring and the side chain. Molecular dynamics simulations could further explore the molecule's behavior in different solvent environments, revealing how intermolecular interactions influence its conformational landscape.

Reaction Pathway Modeling and Energy Profiles

Theoretical modeling can be employed to investigate potential reaction pathways, such as hydrolysis of the imidamide group. By calculating the energy profiles of possible reaction mechanisms, including the structures of transition states and intermediates, researchers can predict the most likely reaction outcomes and the kinetics of these processes. The presence of the hydrochloride salt would also influence the reaction, as the protonated form of the molecule would exhibit different reactivity compared to the free base.

Structure-Reactivity Relationships and Fluorine Effects

The fluorine atom at the 6-position plays a pivotal role in modulating the reactivity of the picolinimidamide (B1582038) core. Its strong electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This effect is a cornerstone of fluorine's utility in medicinal chemistry and materials science.

The fluorine atom can also influence the acidity of the N-H protons in the imidamide group and the basicity of the nitrogen atoms. Furthermore, the C-F bond can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can affect the molecule's binding to biological targets or its crystal packing. Understanding these fluorine effects is crucial for predicting the chemical behavior of this compound and for the rational design of related molecules with tailored properties.

Impact of Fluorine on Aromaticity and Reactivity

The substitution of a hydrogen atom with a highly electronegative fluorine atom at the 6-position of the picolinimidamide ring induces significant electronic perturbations that affect both its aromaticity and reactivity. usna.edu Fluorine exerts its influence through a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

Computational studies on analogous fluorinated pyridine derivatives provide insight into these effects. The strong inductive effect of fluorine withdraws electron density from the pyridine ring, which can lead to a general decrease in the ring's reactivity towards electrophilic substitution. usna.edu Conversely, this electron withdrawal can make the ring more susceptible to nucleophilic attack.

The introduction of fluorine can also impact the aromaticity of the pyridine ring. While fluorine is highly electronegating, it also possesses lone pairs of electrons that can be donated to the π-system of the ring. This donation can, to some extent, counteract the inductive withdrawal and can lead to a stabilization of the aromatic system. researchgate.net This phenomenon, sometimes referred to as "fluoromaticity," suggests that fluorination can enhance the thermal stability and chemical resistance of the aromatic ring. researchgate.net

To illustrate the expected impact of fluorine substitution on the geometry of the picolinimidamide ring, the following table presents theoretical bond lengths and angles for picolinamide (B142947), a structurally related compound. The presence of the fluorine atom at the 6-position in 6-Fluoropicolinimidamide would be expected to cause slight alterations to these values, particularly in the vicinity of the C6-F bond.

| Parameter | Calculated Value (Å or °) for Picolinamide |

|---|---|

| C2-N1 Bond Length | 1.345 |

| C6-N1 Bond Length | 1.340 |

| C2-C3 Bond Length | 1.391 |

| C3-C4 Bond Length | 1.393 |

| C4-C5 Bond Length | 1.392 |

| C5-C6 Bond Length | 1.391 |

| C2-N1-C6 Angle | 117.5 |

| N1-C2-C3 Angle | 123.2 |

| C2-C3-C4 Angle | 118.6 |

| C3-C4-C5 Angle | 118.5 |

| C4-C5-C6 Angle | 118.6 |

| C5-C6-N1 Angle | 123.5 |

Quantitative Structure-Activity Relationships (QSAR) in the Context of Chemical Reactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity, which in the context of chemical reactions, refers to its reactivity or reaction rate. chemrevlett.com These models are built by finding a statistically significant correlation between a set of molecular descriptors and the observed activity.

For a compound like this compound, QSAR models can be developed to predict its reactivity in various chemical transformations. The molecular descriptors used in such models can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and molecular orbital energies (HOMO and LUMO). The presence of the electron-withdrawing fluorine atom would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe the connectivity of atoms.

Thermodynamic Descriptors: These include properties like heat of formation and solvation energy.

A hypothetical QSAR study on a series of substituted picolinimidamides in a specific chemical reaction might yield a model that includes descriptors sensitive to the electronic effects of the substituents. For instance, a descriptor representing the partial charge on the amidine carbon atom could be a critical parameter. The fluorine atom in the 6-position would be expected to increase the positive charge on the amidine carbon, potentially increasing its susceptibility to nucleophilic attack.

The development of a robust QSAR model involves several steps, including the selection of a training set of compounds with known reactivity, calculation of a wide range of molecular descriptors, selection of the most relevant descriptors using statistical methods, and validation of the model using an independent test set of compounds.

The following table provides examples of molecular descriptors that could be relevant for building a QSAR model for the chemical reactions of this compound and its analogs.

| Descriptor Type | Example Descriptor | Potential Influence of 6-Fluoro Substitution |

|---|---|---|

| Electronic | LUMO Energy | Lowered, potentially increasing reactivity with nucleophiles |

| Electronic | Partial Charge on Amidine Carbon | Increased positive charge, enhancing electrophilicity |

| Electronic | Dipole Moment | Altered due to the high electronegativity of fluorine |

| Steric | Molecular Volume | Slightly increased compared to the non-fluorinated analog |

| Topological | Wiener Index | Modified due to the presence of the fluorine atom |

By establishing a statistically significant relationship between such descriptors and the observed reaction rates, a predictive QSAR model can be constructed. This model could then be used to estimate the reactivity of new, unsynthesized picolinimidamide derivatives, thereby guiding the design of compounds with desired chemical properties.

Advanced Analytical Methodologies for Research Oriented Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers unparalleled insight into the molecular structure and connectivity of compounds at an atomic level.

Advanced NMR Spectroscopy for Structural Elucidation of Complex Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound like 6-Fluoropicolinimidamide hydrochloride, a suite of advanced NMR experiments would be necessary to unambiguously assign its structure and that of any related products or intermediates.

1D NMR (¹H, ¹³C, ¹⁹F): Initial characterization would involve standard 1D NMR. ¹H NMR would reveal the chemical environment of protons on the pyridine (B92270) ring and the imidamide group. ¹³C NMR would identify all unique carbon atoms. Crucially, ¹⁹F NMR provides information on the fluorine environment and its coupling to adjacent protons and carbons, a key feature for fluorinated compounds. fluorine1.ru The presence of the hydrochloride salt would likely cause downfield shifts for protons near the nitrogen atoms due to increased electron withdrawal.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity of hydrogens around the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Solid-State NMR (ssNMR): While solution-state NMR provides data on molecules in motion, solid-state NMR characterizes the compound in its solid, crystalline form. This technique can reveal information about polymorphism (the existence of different crystal structures), molecular packing, and intermolecular interactions within the crystal lattice, which are not observable in solution. acs.org

A hypothetical ¹H NMR data table for the aromatic region of this compound is presented below, illustrating expected chemical shifts and coupling patterns.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | ~7.8 | dd | J(H3-H4) = ~8.0, J(H3-F) = ~5.0 |

| H-4 | ~8.2 | t | J(H4-H3) = ~8.0, J(H4-H5) = ~8.0 |

| H-5 | ~7.6 | ddd | J(H5-H4) = ~8.0, J(H5-F) = ~2.0, J(H5-H3) = ~1.0 |

High-Resolution Mass Spectrometry for Mechanistic Intermediates and Product Identification

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for the parent molecule and any related substances, such as reaction intermediates or degradation products. researchgate.netresearchgate.net Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with analyzers like Time-of-Flight (TOF) or Orbitrap are standard.

For this compound, HRMS would be used to:

Confirm Molecular Formula: By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm error), the elemental formula (C₆H₇FN₃·HCl) can be unequivocally confirmed.

Identify Intermediates: In synthetic chemistry, HRMS can detect and identify transient intermediates by analyzing reaction mixtures over time.

Characterize Fragmentation Patterns: Tandem mass spectrometry (MS/MS) involves isolating the parent ion and fragmenting it to produce a characteristic pattern. This fragmentation data helps in confirming the structure, as different isomers would yield distinct fragment ions. The fragmentation of the 6-fluoropyridine ring would be a key diagnostic feature.

Below is a table showing the theoretical exact masses for the protonated molecule and a key fragment.

| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₆H₈FN₃ | 141.0724 |

| [M+H - NH₃]⁺ | C₆H₅FN | 110.0455 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. whiterose.ac.uk If suitable crystals of this compound can be grown, this technique would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the pyridine ring and the imidamide group.

Conformation: Determining the spatial orientation of the functional groups relative to each other.

Intermolecular Interactions: Visualizing how the molecules pack in the crystal lattice, including hydrogen bonding between the imidamide protons, the pyridine nitrogen, and the chloride counter-ion. nih.govresearchgate.net The chloride ion is expected to form strong hydrogen bonds with the N-H protons of the imidamide group and potentially the protonated pyridine nitrogen. rsc.org

This data is invaluable for understanding the compound's physical properties and for computational modeling studies.

Chromatographic and Separation Techniques

Chromatographic methods are essential for assessing the purity of a compound and for isolating it from reaction mixtures or separating it from related analogues.

Method Development for Purity Analysis and Isolation of Analogues

High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment. nih.gov Developing a robust HPLC method for this compound would involve optimizing several parameters:

Stationary Phase: A reversed-phase column, such as a C18, is typically the first choice for polar aromatic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. The pH of the buffer would be critical for ensuring consistent retention and peak shape, given the basic nature of the imidamide and pyridine groups.

Detection: A UV detector would be suitable, as the pyridine ring contains a chromophore. The detection wavelength would be set to the absorbance maximum (λmax) of the compound.

The developed method would be validated according to established guidelines to ensure it is linear, accurate, precise, and specific for quantifying this compound and any potential impurities. researchgate.net

In-situ and Real-time Monitoring of Reactions

The synthesis of specialized chemical compounds such as this compound necessitates precise control over reaction conditions to ensure optimal yield, purity, and safety. Traditional analytical methods, which rely on offline sampling and analysis, can introduce delays and may not fully capture the transient nature of reaction intermediates or rapid kinetic profiles. To overcome these limitations, advanced analytical methodologies based on Process Analytical Technology (PAT) are increasingly employed for in-situ and real-time monitoring. mt.comnih.gov These techniques provide continuous insight into the chemical and physical transformations occurring within the reaction vessel, enabling dynamic control and a deeper understanding of the reaction mechanism.

The primary goal of implementing PAT is to design, analyze, and control manufacturing processes by measuring critical process parameters that affect critical quality attributes. mt.com For the synthesis of this compound, this involves monitoring the consumption of precursors, the formation of the imidamide intermediate, and the final salt formation in real time. Spectroscopic techniques are particularly well-suited for this purpose as they are non-destructive and can often be interfaced directly with reaction vessels via fiber-optic probes. americanpharmaceuticalreview.comresearchgate.net

Spectroscopic Monitoring Techniques

Several spectroscopic methods are invaluable for the real-time analysis of reactions producing compounds like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real time. americanpharmaceuticalreview.com By tracking the changes in the vibrational frequencies of functional groups, it is possible to determine reaction kinetics and identify the formation of intermediates and products. americanpharmaceuticalreview.com For instance, in a potential synthesis route to 6-Fluoropicolinimidamide, the disappearance of a nitrile (C≡N) stretching band from a precursor like 6-fluoropicolinonitrile and the appearance of C=N and N-H stretching bands characteristic of the amidine group would be continuously monitored.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. It can provide detailed information about the carbon-fluorine bond and the pyridine ring structure, which are key features of the target molecule. Its ability to monitor crystalline forms also makes it useful for tracking the precipitation of the hydrochloride salt product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advancements in flow NMR have enabled its use for real-time reaction monitoring. rsc.org For a reaction involving this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy could provide unambiguous structural information and quantitative data on the concentration of reactants, intermediates, and products over time. nih.govacs.org The distinct chemical shift of the fluorine atom would serve as a sensitive probe for changes in the electronic environment of the pyridine ring during the reaction.

Application in Reaction Optimization

The data generated from these in-situ techniques can be used to build kinetic models of the reaction, helping to elucidate the reaction mechanism and identify rate-limiting steps. nih.gov This information is crucial for optimizing reaction parameters such as temperature, pressure, catalyst loading, and reagent addition rates to improve yield and minimize the formation of impurities.

For example, real-time monitoring could reveal the formation of a transient intermediate, which could then be targeted for optimization to either prolong its lifetime if it is a key precursor or minimize its concentration if it leads to byproducts. The table below illustrates hypothetical data that could be obtained from in-situ FTIR monitoring of a reaction to form 6-Fluoropicolinimidamide from a nitrile precursor.

Table 1: Hypothetical In-situ FTIR Data for 6-Fluoropicolinimidamide Synthesis

| Time (minutes) | Nitrile Peak Intensity (2240 cm⁻¹) | C=N Imine Peak Intensity (1650 cm⁻¹) | N-H Bend Peak Intensity (1580 cm⁻¹) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.85 | 0.15 | 0.12 |

| 20 | 0.68 | 0.32 | 0.28 |

| 30 | 0.45 | 0.55 | 0.51 |

| 40 | 0.25 | 0.75 | 0.70 |

| 50 | 0.10 | 0.90 | 0.86 |

| 60 | <0.05 | 0.95 | 0.93 |

This real-time data allows chemists to determine precisely when the reaction has reached completion, preventing unnecessary heating or mixing and reducing the potential for side reactions. americanpharmaceuticalreview.com

Mass Spectrometry-Based Techniques

In addition to spectroscopic methods, mass spectrometry (MS) techniques adapted for real-time analysis, such as Direct Analysis in Real Time (DART), can provide rapid molecular weight confirmation of reaction components directly from the reaction mixture with minimal sample preparation. researchgate.net This is particularly useful for confirming the formation of the desired product and detecting any unexpected byproducts.

Table 2: Hypothetical Real-time DART-MS Monitoring

| Time (minutes) | Precursor Ion Intensity (m/z) | Product Ion Intensity (m/z of 6-Fluoropicolinimidamide) |

| 0 | High | Not Detected |

| 15 | Medium | Low |

| 30 | Low | Medium |

| 45 | Very Low | High |

| 60 | Not Detected | High |

Ultimately, the application of in-situ and real-time monitoring methodologies provides a wealth of data that transforms chemical synthesis from a series of discrete steps into a continuously observed and controlled process. nih.gov This approach is fundamental to modern chemical development and manufacturing, ensuring the robust and efficient production of complex molecules like this compound.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound

An extensive review of scientific literature and patent databases reveals a significant lack of publicly available information regarding the applications of this compound in synthetic method development and materials science. Despite targeted searches for its use as a versatile building block, a precursor for novel compounds, or a component in advanced materials, no specific research findings, data, or detailed studies associated with this particular compound could be retrieved.

Therefore, it is not possible to provide a detailed article on the applications of this compound as outlined in the requested structure. The absence of published research prevents a scientifically accurate discussion of its role in the following areas:

Applications of 6 Fluoropicolinimidamide Hydrochloride in Synthetic Method Development and Materials Science

Interdisciplinary Research with Emphasis on Chemical Scaffolds for Biological Probe Development:The design and synthesis of chemical probes for target identification using this compound as a scaffold are not documented in accessible research.

This scarcity of information suggests that 6-Fluoropicolinimidamide hydrochloride may be a novel compound with research that has not yet been published, a niche intermediate in proprietary industrial processes, or a compound that has not been extensively explored for the applications specified. Without peer-reviewed studies or patents to draw upon, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings.

A table of mentioned compounds has been omitted as no specific compounds related to the applications of this compound were identified in the literature search.

Structure-Activity Relationship Studies for Chemical Reactivity or Probe-Target Interactions

Structure-activity relationship (SAR) studies are a cornerstone of modern medicinal chemistry and chemical biology, providing critical insights into how a molecule's chemical structure correlates with its biological or chemical activity. For this compound, SAR investigations are pivotal for understanding its chemical reactivity and optimizing its interactions with biological targets, thereby refining its potential as a chemical probe or a structural motif in drug discovery.

SAR studies on related picolinamide (B142947) (a close structural analog) scaffolds have demonstrated the profound impact of substituents on the pyridine (B92270) ring. For instance, investigations into picolinamide-based antibacterials revealed that the specific placement of substituents was crucial for activity and selectivity. While many isonicotinamide derivatives showed broad activity, repositioning the core to a 2,4-substituted picolinamide resulted in a remarkable 1024-fold increase in selectivity for Clostridioides difficile over other bacteria like MRSA. nih.gov This highlights the principle that even minor positional changes of functional groups can lead to dramatic shifts in biological targeting.

Similarly, in the development of enzyme inhibitors, SAR studies of 6-substituted picolinamides led to the optimization of a lead compound against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov By systematically modifying the substituent at the 6-position, researchers were able to identify derivatives with enhanced potency and metabolic stability. nih.gov These studies underscore the importance of the substituent at the 6-position—the same position occupied by the fluorine atom in 6-Fluoropicolinimidamide—in dictating the molecule's interaction with protein binding pockets.

The imidamide group itself is a critical component for probe-target interactions. It can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a target protein. The reactivity of the imidamide can be fine-tuned by the electronic effects of the pyridine ring substituents. The electron-withdrawing nature of the 6-fluoro substituent is expected to influence the nucleophilicity and basicity of the imidamide nitrogens, thereby affecting its binding characteristics and chemical reactivity.

To illustrate the principles of SAR on this scaffold, the following table summarizes data from a study on related picolinamide derivatives, showing how modifications to the core structure influence inhibitory activity against a specific enzyme.

| Compound | Core Structure | Substituent (R) | Target | Inhibitory Activity (IC50, μM) |

|---|---|---|---|---|

| 7a | Picolinamide | 4-((dimethylamino)ethoxy)phenyl | Acetylcholinesterase (AChE) | 2.49 |

| 7d | Picolinamide | 4-((dimethylamino)ethoxy)-3-methoxyphenyl | Acetylcholinesterase (AChE) | 14.36 |

| 7g | Picolinamide | 2-chloro-4-((dimethylamino)ethoxy)phenyl | Acetylcholinesterase (AChE) | 3.80 |

| 7i | Picolinamide | 3-chloro-4-((dimethylamino)ethoxy)phenyl | Acetylcholinesterase (AChE) | 11.02 |

This table presents data on picolinamide derivatives, which are structurally related to picolinimidamides, to illustrate SAR principles. The data is adapted from a study on acetylcholinesterase inhibitors. nih.govnih.gov

The data demonstrates that substituents on the phenyl ring of the picolinamide structure significantly influence inhibitory activity. For example, the addition of a methoxy group (Compound 7d) or a chlorine atom at the 3-position (Compound 7i) decreases potency compared to the unsubstituted analog (Compound 7a). nih.govnih.gov Conversely, a chlorine atom at the 2-position (Compound 7g) retains strong activity. nih.govnih.gov These findings exemplify how electronic and steric effects of substituents are systematically analyzed in SAR studies to build a comprehensive understanding of the requirements for optimal molecular interactions and to guide the design of more effective chemical probes.

Future Perspectives and Emerging Research Avenues

Exploration of Unconventional Reactivity Modes

The reactivity of 6-fluoropicolinimidamide hydrochloride is traditionally centered around its imidamide and fluoropyridine moieties. However, future research is anticipated to explore less conventional activation methods. The strategic position of the fluorine atom and the amidine group may allow for novel catalytic cycles and bond-forming strategies. Investigations into photoredox catalysis, for instance, could unlock new reaction pathways, potentially leading to the formation of complex heterocyclic scaffolds that are otherwise difficult to access. The interplay between the electronic properties of the fluorine substituent and the coordination capabilities of the picolinimidamide (B1582038) core is a key area for future synthetic exploration.

Integration with Automated Synthesis and Flow Chemistry

The integration of this compound into automated synthesis and flow chemistry platforms represents a significant leap towards enhancing reaction efficiency, safety, and reproducibility. nih.govmdpi.com Flow chemistry, with its superior heat and mass transfer, allows for precise control over reaction parameters, which can be critical when handling highly reactive intermediates or exothermic reactions. nih.gov Automated systems, on the other hand, enable high-throughput screening of reaction conditions, accelerating the discovery of optimal synthetic protocols. nih.govnih.gov The development of automated processes for reactions involving this compound is a crucial step for its broader application in areas such as medicinal chemistry and materials science. nih.govnih.gov For instance, the synthesis of radiolabeled compounds, such as those used in Positron Emission Tomography (PET), often relies on automated modules to handle the short-lived radioactive isotopes safely and efficiently. nih.govnih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Syntheses

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Scalable by extending run time |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Mass Transfer | Can be slow, especially in multiphasic systems | Rapid and efficient mixing |

| Safety | Handling of hazardous reagents can be risky | Smaller reaction volumes enhance safety |

| Reproducibility | Can be variable between batches | High degree of consistency and reproducibility |

Development of Sustainable Synthesis Protocols

A growing emphasis in chemical research is the development of sustainable and environmentally benign synthetic methods. For this compound, this translates to exploring greener solvents, reducing waste generation, and utilizing more energy-efficient reaction conditions. Research into enzymatic catalysis or the use of heterogeneous catalysts could provide more sustainable alternatives to traditional synthetic methods. Furthermore, designing synthetic routes with high atom economy will be a key consideration in minimizing the environmental footprint of processes involving this compound.

Advanced Characterization Techniques for Dynamic Systems

Understanding the behavior of this compound in solution and during reactions requires sophisticated analytical techniques. Advanced NMR spectroscopy methods, such as in-situ reaction monitoring, can provide real-time data on reaction kinetics and mechanism. Mass spectrometry techniques, including high-resolution mass spectrometry, are invaluable for identifying transient intermediates and characterizing complex reaction mixtures. The application of these advanced characterization tools will be instrumental in elucidating the intricate details of reactions involving this fluorinated building block, thereby enabling more rational and efficient process development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Fluoropicolinimidamide hydrochloride and confirming its structural integrity?

- Methodological Answer : Synthesis typically involves coupling reactions between fluorinated precursors and imidamide derivatives under controlled pH and temperature. Post-synthesis, structural integrity is confirmed using nuclear magnetic resonance (NMR) for functional group analysis and high-performance liquid chromatography (HPLC) for purity assessment. For example, H/C NMR can validate the fluorine substitution pattern and imidamide bond formation, while HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities (<2%) .

Table 1: Key Analytical Techniques for Synthesis Validation

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Structural confirmation | Chemical shifts, coupling constants |

| HPLC | Purity assessment | Retention time, peak area |

| Mass Spec | Molecular weight confirmation | m/z ratio |

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer : Beyond NMR and HPLC, Fourier-transform infrared spectroscopy (FTIR) identifies characteristic vibrational modes (e.g., C-F stretch at ~1100 cm). Mass spectrometry (ESI-MS or MALDI-TOF) confirms the molecular ion peak (e.g., [M+H] at 215.6 m/z). Cross-referencing with safety data sheets ensures alignment with reported CAS 359-83-1 specifications .

Q. How should researchers handle the storage and stability assessment of this compound in laboratory settings?

- Methodological Answer : Store solid samples in desiccated, light-resistant containers at 4°C. For solutions, aliquot in sealed vials at -20°C and avoid repeated freeze-thaw cycles to prevent degradation. Stability studies should assess thermal decomposition (TGA/DSC) and hydrolytic stability under varying pH (e.g., 3–9). Shelf life in solution is typically ≤1 month .

Table 2: Recommended Storage Conditions

| Parameter | Recommendation |

|---|---|

| Solid storage | Desiccated, 4°C, protected from light |

| Solution storage | Aliquoted at -20°C, use within 1 month |

| Freeze-thaw cycles | ≤3 cycles to minimize degradation |

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanism of action of this compound in biological systems?

- Methodological Answer : Use in vitro binding assays (e.g., surface plasmon resonance) to identify molecular targets, complemented by cellular viability assays (MTT or flow cytometry) to assess dose-dependent effects. For in vivo studies, apply the PICOT framework:

- P opulation: Specific cell lines or animal models.

- I ntervention: Dose ranges (e.g., 1–100 µM).

- C omparison: Positive/negative controls (e.g., fluorinated analogs).

- O utcome: IC, apoptosis markers.

- T ime: Exposure duration (e.g., 24–72 hrs).

This ensures alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What strategies are effective for resolving contradictory data in studies involving this compound?

- Methodological Answer :

Cross-validation : Replicate experiments across independent labs to rule out instrumentation bias.

Methodological audit : Compare protocols (e.g., solvent choice, temperature) for inconsistencies. For example, conflicting solubility data may arise from DMSO vs. aqueous solvents.

Confounding variable analysis : Use multivariate regression to isolate factors like impurities or pH effects .

Expert review : Engage third-party validation to assess statistical significance and experimental design rigor .

Q. What in silico modeling approaches are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Predict solubility and stability in biological matrices (e.g., blood-brain barrier permeability).

- Quantitative structure-activity relationship (QSAR) : Correlate fluorine substitution patterns with bioactivity using descriptors like logP and polar surface area.

- Density functional theory (DFT) : Calculate bond dissociation energies to assess hydrolytic stability. Validate predictions with experimental data from thermal analysis (TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.